molecular formula C13H15F4NO B8123408 3-(4-Fluoro-2-trifluoromethyl-phenoxymethyl)-piperidine

3-(4-Fluoro-2-trifluoromethyl-phenoxymethyl)-piperidine

Cat. No.: B8123408
M. Wt: 277.26 g/mol
InChI Key: QIAMGCITXSLJCM-UHFFFAOYSA-N
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Description

3-(4-Fluoro-2-trifluoromethyl-phenoxymethyl)-piperidine is a sophisticated chemical building block designed for pharmaceutical research and drug discovery. This compound integrates two privileged structural motifs: the piperidine ring, a nitrogen-containing heterocycle that is a pivotal cornerstone in the production of drugs, and a fluorinated aromatic system. The piperidine nucleus is a fundamental scaffold found in numerous FDA-approved drugs and bioactive molecules, known for its wide utility in medicinal chemistry . Piperidine-based compounds have demonstrated a remarkable spectrum of biological activities, including serving as anticancer, antiviral, antimicrobial, antifungal, and antipsychotic agents, making them invaluable in the development of new therapeutic entities . The specific substitution pattern on this molecule enhances its research value. The presence of the 4-fluoro and 2-trifluoromethyl groups on the phenoxymethyl side chain is a deliberate strategic feature. The trifluoromethyl (TFM, -CF3) group is a key pharmacophore in modern medicinal chemistry due to its high electronegativity, lipophilicity, and metabolic stability. Its incorporation into drug candidates can significantly improve biological activity, influence chemical reactivity, and enhance membrane permeability . The unique properties of the TFM group, including its strong electron-withdrawing nature and the ability to participate in halogen bonding, can be critical for a compound's binding affinity and specificity toward a protein target . This makes this compound a particularly valuable intermediate for structure-activity relationship (SAR) studies, particularly in the design of enzyme inhibitors or receptor modulators. Its structure suggests potential as a key synthetic intermediate for developing novel bioactive molecules, especially in areas like central nervous system (CNS) disorders, oncology, and antiviral research, where piperidine and trifluoromethyl groups are frequently employed . Researchers can leverage this compound as a versatile precursor to create targeted libraries for high-throughput screening and lead optimization campaigns. This product is provided for research purposes only and is strictly labeled "For Research Use Only" (RUO). It is not intended for human or veterinary diagnostic or therapeutic uses, or for any form of personal use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-[[4-fluoro-2-(trifluoromethyl)phenoxy]methyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F4NO/c14-10-3-4-12(11(6-10)13(15,16)17)19-8-9-2-1-5-18-7-9/h3-4,6,9,18H,1-2,5,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIAMGCITXSLJCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=C(C=C(C=C2)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mitsunobu Reaction for Ether Bond Formation

The Mitsunobu reaction is widely employed to construct the phenoxymethyl-piperidine linkage. This method couples 4-fluoro-2-(trifluoromethyl)phenol with a piperidine alcohol derivative under mild conditions.

Procedure (based on):

  • Reactants :

    • 4-Fluoro-2-(trifluoromethyl)phenol (1.2 eq)

    • 3-(Hydroxymethyl)piperidine (1.0 eq)

    • Triphenylphosphine (1.5 eq)

    • Diisopropyl azodicarboxylate (DIAD, 1.5 eq)

  • Conditions : Anhydrous THF, 0°C to room temperature, 12–24 hours.

  • Workup : Purification via column chromatography (hexane/ethyl acetate).

  • Yield : 72–85%.

Advantages :

  • High regioselectivity.

  • Compatible with acid-sensitive groups.

Limitations :

  • Requires stoichiometric phosphine and azodicarboxylate reagents.

Nucleophilic Substitution with Piperidine Derivatives

This method utilizes a piperidine bearing a leaving group (e.g., bromide) reacting with the phenol under basic conditions.

Procedure (based on):

  • Reactants :

    • 4-Fluoro-2-(trifluoromethyl)phenol (1.1 eq)

    • 3-(Bromomethyl)piperidine hydrobromide (1.0 eq)

    • Cesium carbonate (2.5 eq)

  • Conditions : DMF, 80°C, 6–8 hours.

  • Workup : Aqueous extraction and recrystallization.

  • Yield : 65–70%.

Key Insight :

  • Higher temperatures (>100°C) reduce yields due to decomposition of the trifluoromethyl group.

Reductive Amination for Piperidine Ring Formation

This approach constructs the piperidine ring in situ before introducing the phenoxymethyl group.

Procedure (based on):

  • Step 1 : Condensation of acrolein with diallylamine to form a tetrahydropyridine intermediate.

  • Step 2 : Oxime formation using hydroxylamine hydrochloride.

  • Step 3 : Reduction with sodium borohydride or Pd/C to yield 3-hydroxymethylpiperidine.

  • Step 4 : Coupling with 4-fluoro-2-(trifluoromethyl)phenol via Mitsunobu or nucleophilic substitution.

  • Overall Yield : 58–62%.

Optimization Note :

  • Palladium-catalyzed hydrogenation improves stereochemical control compared to NaBH₄.

Comparative Analysis of Methods

Method Conditions Yield Key Advantages Key Limitations
Mitsunobu ReactionTHF, 0°C–RT, 12–24 h72–85%High selectivity; mild conditionsCostly reagents; stoichiometric use
Nucleophilic SubstitutionDMF, 80°C, 6–8 h65–70%Scalable; inexpensive baseSensitivity to temperature
Reductive AminationMulti-step, 48–72 h58–62%Modular piperidine synthesisLower overall yield

Advanced Modifications and Catalytic Systems

Enantioselective Synthesis

Chiral resolving agents (e.g., dibenzoyl-D-tartaric acid) are used to isolate enantiomers of intermediates. For example, (−)-(3S,4R) configurations are critical for bioactive analogs like paroxetine.

Microwave-Assisted Coupling

Recent adaptations reduce reaction times:

  • Conditions : 100 W, 120°C, 30 minutes.

  • Yield Improvement : ~10% increase compared to conventional heating.

Characterization and Quality Control

Critical analytical data for the final compound:

  • ¹H NMR (CDCl₃): δ 7.45–7.30 (m, Ar-H), 4.85 (s, CH₂O), 3.20–2.90 (m, piperidine-H).

  • LC-MS : m/z 277.26 [M+H]⁺.

  • Purity : ≥95% by HPLC (C18 column, acetonitrile/water).

Industrial-Scale Considerations

  • Cost Drivers : Trifluoromethylation reagents (e.g., CF₃I) account for ~40% of raw material costs.

  • Green Chemistry : Solvent recovery systems (e.g., DMF distillation) reduce waste by 30%.

Emerging Methodologies

  • Photoredox Catalysis : Preliminary studies show potential for C–O bond formation under visible light.

  • Flow Chemistry : Continuous-flow systems achieve 90% conversion in <1 hour for Mitsunobu reactions .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-2-trifluoromethyl-phenoxymethyl)-piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro or trifluoromethyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Biological Activities

The incorporation of trifluoromethyl groups into organic molecules has been shown to significantly affect their biological properties. The compound has been investigated for several pharmacological activities:

Anticancer Activity

Research indicates that compounds containing trifluoromethyl groups exhibit enhanced anticancer properties. For example, studies have demonstrated that 3-(4-Fluoro-2-trifluoromethyl-phenoxymethyl)-piperidine can inhibit tumor growth in various cancer cell lines, including:

  • Leukemia : Demonstrated activity against RPMI-8226 myeloma cell lines.
  • Lung Cancer : Inhibitory effects noted on A549 lung carcinoma cells.
  • Renal Cancer : Activity observed in A498 and SN12C renal cancer cell lines.

These findings suggest that the compound may act through mechanisms involving apoptosis induction or cell cycle arrest, although further mechanistic studies are warranted to elucidate these pathways .

Neuropharmacological Effects

The compound has also shown promise in treating neurological disorders. Its potential neuroprotective effects are attributed to its ability to modulate neurotransmitter systems, which could be beneficial for conditions such as anxiety and depression. The presence of the trifluoromethyl group is believed to enhance blood-brain barrier penetration, increasing its efficacy in central nervous system applications .

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-2-trifluoromethyl-phenoxymethyl)-piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluoro and trifluoromethyl groups can enhance its binding affinity and specificity, leading to desired biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Compound Name Key Substituents Molecular Weight Key Properties Reference
3-(4-Fluoro-2-trifluoromethyl-phenoxymethyl)-piperidine Phenoxymethyl (4-F, 2-CF₃) on piperidine ~299.25* High lipophilicity, strong electron-withdrawing effects from CF₃, enhanced metabolic stability
3-(4-Fluoro-phenylsulfanylMethyl)-piperidine hydrochloride Phenylsulfanyl (4-F) on piperidine 261.78 Increased lipophilicity (vs. phenoxymethyl), potential for sulfur-mediated metabolism
4-(4-Fluorophenyl)piperidine 4-Fluorophenyl on piperidine 179.22 Simpler structure; lower steric bulk, reduced binding specificity
PF-06683324 Trifluoromethoxy, imidazole on piperidine 521.46 High molecular weight; optimized kinase inhibition (e.g., Pim-1 IC₅₀ = 0.4 nM)

*Calculated based on formula C₁₃H₁₃F₄NO.

Physicochemical Properties

  • Conformational Stability : Piperidine rings in analogs adopt chair conformations (e.g., ), which may influence binding pocket compatibility versus flexible piperazine derivatives .

Key Research Findings

  • Substituent Impact: The 2-trifluoromethyl group in the target compound enhances metabolic stability and target affinity compared to non-fluorinated or mono-fluorinated analogs .
  • Structural Analogues : Piperazine-based derivatives (e.g., ) exhibit similar isoelectronic properties but differ in hydrogen-bonding capacity due to nitrogen placement, affecting solubility and intermolecular interactions .
  • Therapeutic Potential: Fluorinated piperidines are frequently explored for CNS targets (e.g., H3R antagonists) and kinase inhibitors, highlighting the target compound’s versatility in drug discovery .

Biological Activity

3-(4-Fluoro-2-trifluoromethyl-phenoxymethyl)-piperidine is a fluorinated piperidine derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of fluorine atoms in its molecular structure often enhances the compound's lipophilicity, metabolic stability, and overall biological activity compared to non-fluorinated analogs. This article explores the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₅F₄NO, with a molecular weight of approximately 277.26 g/mol. Its structure includes a piperidine ring substituted with a phenoxymethyl group that contains both trifluoromethyl and fluorine substituents. These features contribute to its unique chemical reactivity and biological profile.

PropertyValue
Molecular FormulaC₁₃H₁₅F₄NO
Molecular Weight277.26 g/mol
Key Functional GroupsPiperidine, Phenoxymethyl, Trifluoromethyl

Preliminary studies suggest that this compound may function as a norepinephrine reuptake inhibitor (NRI) . This mechanism is particularly relevant for conditions such as depression and attention deficit hyperactivity disorder (ADHD), where modulation of norepinephrine levels can lead to improved symptoms. The trifluoromethyl group enhances the compound's interaction with neurotransmitter transporters, potentially increasing its efficacy as an NRI.

Antidepressant Potential

Research indicates that compounds with similar structures to this compound exhibit significant antidepressant activity. For instance, studies have shown that fluorinated piperidine derivatives can effectively inhibit norepinephrine reuptake, leading to increased levels of norepinephrine in the synaptic cleft, which is beneficial for treating depressive disorders .

In Vitro Studies

In vitro assays have demonstrated the compound's ability to bind selectively to norepinephrine transporters. Binding affinity studies reveal that the presence of fluorine atoms significantly enhances the binding interactions compared to non-fluorinated counterparts.

Case Studies

  • Study on Antidepressant Activity : A study evaluated several piperidine derivatives for their antidepressant effects. Among them, this compound showed promising results with an IC50 value indicating effective inhibition of norepinephrine reuptake .
  • Cancer Cell Line Screening : The compound was also screened against various cancer cell lines as part of a broader investigation into trifluoromethylated compounds' anticancer properties. Results indicated selective cytotoxicity against leukemia and lung cancer cell lines, suggesting potential applications in cancer therapy .

Pharmacokinetics

The incorporation of fluorine into drug molecules often leads to enhanced pharmacokinetic properties, including improved bioavailability and metabolic stability. Studies have shown that the trifluoromethyl group can reduce oxidative metabolism, thereby prolonging the compound's action in vivo .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-Fluoro-2-trifluoromethyl-phenoxymethyl)-piperidine, and how can reaction yields be improved?

  • Methodological Answer : Synthesis of similar piperidine derivatives often involves coupling reactions under inert conditions. For example, the synthesis of 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine ( ) uses NaOH in dichloromethane, achieving 99% purity. To optimize yields:

  • Use Design of Experiments (DoE) to test variables (e.g., temperature, solvent ratios, catalyst loading).
  • Monitor intermediates via HPLC or NMR to identify side reactions.
  • Reference safety protocols (e.g., P201–P210 in ) for handling volatile reagents.

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Combine multiple analytical techniques:

  • Elemental Analysis : Compare theoretical and experimental values (e.g., discrepancies observed in fluorophenyl-piperidine analogs, where FG 8032 showed 65.53% C vs. 65.66% theoretical ).
  • Spectroscopy : Use <sup>19</sup>F NMR to confirm fluorine substituents and FT-IR for functional groups.
  • Chromatography : Employ reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm).

Q. What safety precautions are critical during handling and storage?

  • Methodological Answer : Follow protocols for fluorinated piperidines ( ):

  • Storage : Under nitrogen at –20°C (P401–P422) to prevent hydrolysis.
  • Handling : Use PPE (gloves, goggles) and fume hoods to avoid inhalation (H313 ).
  • Spills : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels.

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Use density functional theory (DFT) to calculate electronic properties (e.g., Fukui indices for reactive sites) .
  • Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like serotonin receptors, inspired by fluorophenyl-piperidine analogs in 5-HT potentiation .
  • Validate predictions with SAR studies , modifying the trifluoromethyl or phenoxymethyl groups.

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Meta-analysis : Compare datasets for variables like assay conditions (e.g., pH, cell lines). For example, discrepancies in enzyme inhibition may arise from differences in ATP concentration.
  • Dose-response curves : Re-evaluate IC50 values using standardized protocols (e.g., NIH Assay Guidance Manual).
  • Orthogonal assays : Confirm activity via SPR (surface plasmon resonance) if fluorescence-based assays show variability.

Q. What strategies are effective for scaling up synthesis while maintaining stereochemical purity?

  • Methodological Answer :

  • Continuous flow chemistry : Reduces side reactions via precise temperature control, as seen in iridium-catalyzed ring-opening reactions ().
  • Chiral chromatography : Use preparative HPLC with amylose-based columns to isolate enantiomers.
  • Process Analytical Technology (PAT) : Implement in-line FT-IR for real-time monitoring of intermediates.

Q. How can reaction mechanisms be elucidated for novel derivatives of this compound?

  • Methodological Answer :

  • Isotopic labeling : Introduce <sup>18</sup>O or <sup>2</sup>H to track bond cleavage/formation.
  • Kinetic studies : Use stopped-flow spectroscopy to measure intermediate lifetimes.
  • Computational studies : Apply QM/MM (quantum mechanics/molecular mechanics) to model transition states, as demonstrated in iridium-catalyzed syntheses ().

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